
UBP710
Vue d'ensemble
Description
UBP710 is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of phenanthrene with a cyclopropyl group attached to it. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UBP710 typically involves the following steps:
Cyclopropylation: The introduction of a cyclopropyl group to the phenanthrene structure. This can be achieved through various methods, including the reaction of phenanthrene with cyclopropyl bromide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
UBP710 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenanthrene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene-3-carboxylic acid derivatives, while reduction can produce phenanthrene-3-methanol .
Applications De Recherche Scientifique
UBP710 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an allosteric modulator of NMDA receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of UBP710 involves its interaction with molecular targets such as NMDA receptors. It acts as an allosteric modulator, selectively potentiating or inhibiting responses at specific NMDA receptor subtypes. This modulation is not competitive with the agonists l-glutamate or glycine and is not voltage-dependent. The activity of this compound is influenced by specific segments of the agonist ligand-binding domain .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Iodophenanthrene-3-carboxylic acid (UBP512): Selectively potentiates responses at GluN1/GluN2A receptors.
3,5-Dihydroxynaphthalene-2-carboxylic acid (UBP551): Potentiates responses at GluN1/GluN2D receptors.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (UBP608): Inhibits GluN1/GluN2A receptors with high selectivity.
Uniqueness
UBP710 is unique due to its specific interaction with multiple NMDA receptor subtypes, including GluN1/GluN2A and GluN1/GluN2B. This selective modulation makes it a valuable compound for studying NMDA receptor functions and developing therapeutic agents for neurological disorders .
Activité Biologique
UBP710 is a compound recognized for its role as a positive allosteric modulator of NMDA (N-methyl-D-aspartate) receptors. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various receptor subtypes, and relevant case studies that highlight its pharmacological significance.
Overview of NMDA Receptors
NMDA receptors are critical for synaptic plasticity and memory function. They are ionotropic glutamate receptors that play a role in excitatory neurotransmission in the central nervous system. The modulation of these receptors can significantly impact neurological conditions, making compounds like this compound valuable in therapeutic contexts.
This compound enhances the activity of NMDA receptors containing GluN2A and GluN2B subunits without acting as an agonist itself. Research indicates that this compound can potentiate receptor responses, leading to increased calcium influx and neuronal excitability. This potentiation is particularly significant because it occurs at concentrations greater than 30 μM, where it exhibits selective enhancement of GluN2B-containing receptors over GluN2A-containing ones .
Potentiation Profiles
The following table summarizes the potentiation effects of this compound on different NMDA receptor subtypes:
Receptor Subtype | Potentiation Effect (%) | Concentration (μM) |
---|---|---|
GluN2A | 50-150% | 100 |
GluN2B | Significant | >30 |
GluN2C | Weak | 100 |
GluN2D | Weak | 100 |
This data indicates that this compound is particularly effective at enhancing the responses of GluN2A and GluN2B subtypes, while its effect on GluN2C and GluN2D is less pronounced .
Study 1: Potentiation Mechanisms
In a study examining the modulatory effects of this compound, researchers found that it potentiated NMDA receptor responses significantly in the presence of glutamate and glycine. The study highlighted that this compound's action does not require the N-terminal domain (NTD) of the receptor subunits, suggesting that it binds to other extracellular regions critical for receptor function .
Study 2: Comparative Analysis with Other Modulators
Another investigation compared this compound with other allosteric modulators like UBP646. While both compounds were effective in potentiating NMDA receptor activity, this compound demonstrated a more selective action towards specific receptor subtypes, which could have implications for targeting specific neurological disorders .
Study 3: Clinical Implications
Research has also explored the potential clinical applications of this compound in treating conditions such as Alzheimer's disease and schizophrenia, where NMDA receptor dysfunction is implicated. The ability of this compound to enhance synaptic transmission may provide therapeutic benefits by restoring normal excitatory signaling in these disorders .
Propriétés
IUPAC Name |
9-cyclopropylphenanthrene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-18(20)13-8-7-12-9-16(11-5-6-11)14-3-1-2-4-15(14)17(12)10-13/h1-4,7-11H,5-6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRRDKZWBVAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does UBP710 interact with NMDA receptors and what are the downstream effects?
A1: this compound acts as a positive allosteric modulator, meaning it enhances the activity of NMDA receptors without directly binding to the glutamate or glycine binding sites. [] Research indicates that this compound interacts with a specific region of the NMDA receptor's agonist ligand-binding domain, specifically segment 2, to exert its potentiating effects. [] This interaction leads to increased activity of both GluN1/GluN2A and GluN1/GluN2B subtypes of NMDA receptors, while having no effect on other subtypes. [] This subtype selectivity makes this compound a valuable tool for studying the specific roles of GluN2A- and GluN2B-containing NMDA receptors in synaptic plasticity and various neurological processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.